Vinblastine-d3 Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinblastine-d3 Sulfate is a deuterated form of vinblastine sulfate, a vinca alkaloid derived from the Madagascar periwinkle plant (Catharanthus roseus). Vinblastine sulfate is widely used as a chemotherapy medication to treat various types of cancer, including Hodgkin’s lymphoma, non-small-cell lung cancer, bladder cancer, brain cancer, melanoma, and testicular cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vinblastine-d3 Sulfate is synthesized through a series of complex chemical reactions. The synthesis typically involves the incorporation of deuterium atoms into the vinblastine molecule. Deuterium, a stable isotope of hydrogen, is introduced to enhance the pharmacokinetic properties of the compound. The synthetic route includes multiple steps such as alkylation, cyclization, and esterification, under controlled conditions to ensure the correct incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process includes the extraction of vinblastine from the Madagascar periwinkle plant, followed by chemical modification to introduce deuterium atoms. The final product is purified and formulated for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Vinblastine-d3 Sulfate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Vinblastine-d3 Sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in cell biology research to investigate the effects of deuterium on cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the development of new pharmaceutical formulations with improved stability and efficacy .
Mechanism of Action
Vinblastine-d3 Sulfate exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. By inhibiting microtubule formation, this compound disrupts the mitotic spindle, arresting cell division at the metaphase stage. This mechanism is specific to the M and S phases of the cell cycle. Additionally, this compound may interfere with nucleic acid and protein synthesis by blocking the utilization of glutamic acid .
Comparison with Similar Compounds
Vinblastine-d3 Sulfate is part of the vinca alkaloid family, which includes other compounds such as vincristine, vindesine, and vinflunine. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties. This compound is unique due to the incorporation of deuterium, which enhances its stability and reduces its metabolic degradation compared to its non-deuterated counterparts .
List of Similar Compounds
- Vincristine
- Vindesine
- Vinflunine
This compound stands out among these compounds due to its improved pharmacokinetic profile, making it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C46H60N4O13S |
---|---|
Molecular Weight |
912.1 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13R,15R,17R)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |
InChI |
InChI=1S/C46H58N4O9.H2O4S/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7;1-5(2,3)4/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3;(H2,1,2,3,4)/t28-,37-,38+,39+,42+,43+,44+,45+,46-;/m0./s1/i3D3; |
InChI Key |
KDQAABAKXDWYSZ-CBWYPRDUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)O[C@@H]1[C@@]2(C=CCN3[C@@H]2[C@]4(CC3)[C@H]([C@]1(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@@]6(C[C@@H]7C[C@@](CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)OC)C)CC.OS(=O)(=O)O |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.